

The Role of Galectin-3 in Macrophage Activation and Inflammation: A Technical Guide

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Abstract

Galectin-3 (Gal-3), a β -galactoside-binding lectin, has emerged as a critical modulator of macrophage function, intricately influencing the spectrum of their activation states and subsequent inflammatory responses. Operating both extracellularly as a signaling molecule and intracellularly as a pattern recognition receptor, Gal-3 directs macrophage polarization, phagocytosis, migration, and inflammasome activation. Its context-dependent roles, promoting both pro-inflammatory (M1) and anti-inflammatory/pro-reparative (M2) phenotypes, position it as a pivotal regulator in numerous pathologies, including atherosclerosis, liver injury, and cancer. This technical guide provides an in-depth examination of the molecular mechanisms governed by Gal-3 in macrophages, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Introduction to Galectin-3 and Macrophage Plasticity

Macrophages are cornerstone cells of the innate immune system, exhibiting remarkable plasticity to adapt their functional phenotype in response to microenvironmental cues. This spectrum of activation is classically bookended by two main polarization states: the pro-inflammatory M1 phenotype, induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN- γ), and the anti-inflammatory M2 phenotype, driven by cytokines such as

interleukin-4 (IL-4) and IL-13. M1 macrophages are characterized by the production of high levels of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-12) and reactive oxygen species, essential for host defense against pathogens.[1][2] Conversely, M2 macrophages are involved in immunoregulation, tissue repair, and wound healing.[1]

Galectin-3, encoded by the LGALS3 gene, is a unique chimera-type galectin with a C-terminal carbohydrate-recognition domain (CRD) and an N-terminal domain that facilitates oligomerization.[1][3] Initially identified as MAC-2 antigen, its expression is abundant in activated macrophages.[4] Gal-3's localization is dynamic; it can be found in the cytoplasm and nucleus, secreted into the extracellular space, or associated with the cell surface, allowing it to engage with a diverse array of ligands and orchestrate distinct signaling cascades.[5][6] This guide dissects the multifaceted roles of Gal-3 in steering macrophage behavior and its implications for inflammatory diseases.

Galectin-3 in Macrophage Polarization: A Dichotomous Role

Galectin-3's influence on macrophage polarization is not monolithic; it can promote either M1 or M2 activation depending on the pathological context and the surrounding milieu.

Promotion of M2 (Alternative) Activation

A significant body of evidence supports Gal-3 as a driver of alternative macrophage activation. IL-4 and IL-13, canonical M2-polarizing cytokines, stimulate the expression and secretion of Gal-3 in macrophages.[7][8] Secreted Gal-3 then acts in an autocrine and paracrine fashion, binding to cell surface receptors like CD98 to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7][8] This engagement establishes a positive feedback loop that sustains and amplifies the M2 phenotype.[7][8] Studies using macrophages from Gal-3 knockout (Gal-3^{-/-}) mice show a specific impairment in IL-4/IL-13-induced alternative activation, while classical activation remains unaffected.[7][8]

Amplification of M1 (Classical) Activation

Conversely, Gal-3 is also a potent amplifier of pro-inflammatory M1 responses. It is secreted by macrophages following exposure to classical activators like LPS, TNF- α , and IFN- γ . [2] Extracellular Gal-3 can function as an alarmin or damage-associated molecular pattern

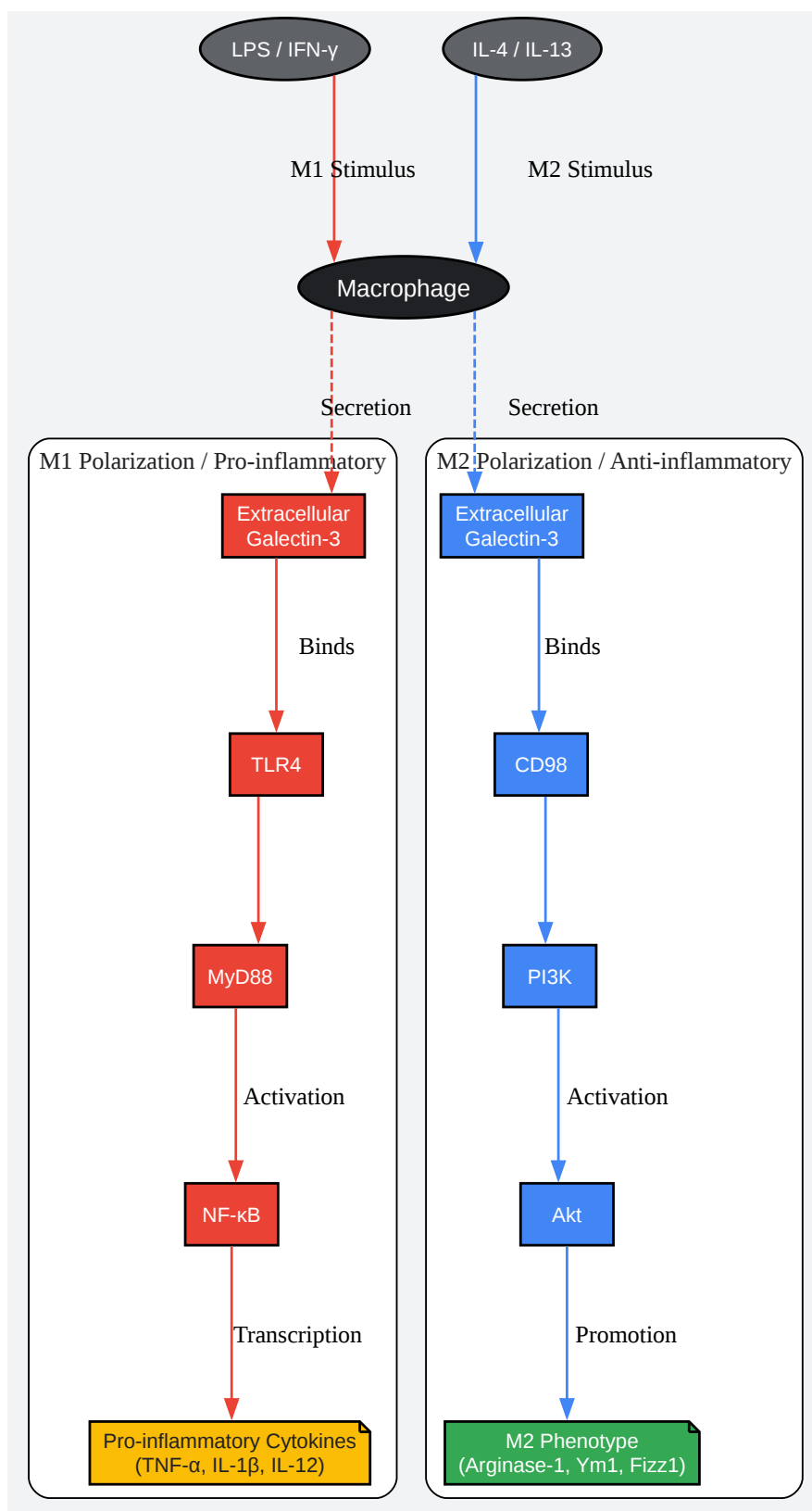
(DAMP), directly binding to and activating Toll-like receptor 4 (TLR4).[6][9] This Gal-3/TLR4 interaction enhances the production of key M1-associated pro-inflammatory cytokines, including TNF- α , IL-1 β , and IL-12.[2][9] In a model of acetaminophen-induced liver injury, Gal-3 was shown to promote a persistent, classically activated pro-inflammatory macrophage phenotype, and Gal-3^{-/-} mice exhibited reduced hepatotoxicity and a significant decrease in M1 markers like iNOS, IL-12, and TNF- α . [2]

Core Signaling Pathways Modulated by Galectin-3

Galectin-3 exerts its effects through several distinct signaling pathways, initiated by both extracellular and intracellular interactions.

Extracellular Signaling: TLR4 and CD98 Engagement

As a secreted protein, Gal-3's primary interactions are with cell-surface glycoproteins and glycolipids. Its binding to the TLR4 complex, potentially through its β -galactoside-containing glycans, can promote receptor dimerization and downstream signaling through the MyD88-dependent pathway, culminating in NF- κ B activation and pro-inflammatory gene transcription. [6][9] For M2 polarization, the key interaction is with the cell surface receptor CD98, which leads to the activation of the PI3K/Akt pathway, a central regulator of cell survival, growth, and metabolism that is crucial for establishing the M2 phenotype.[7]

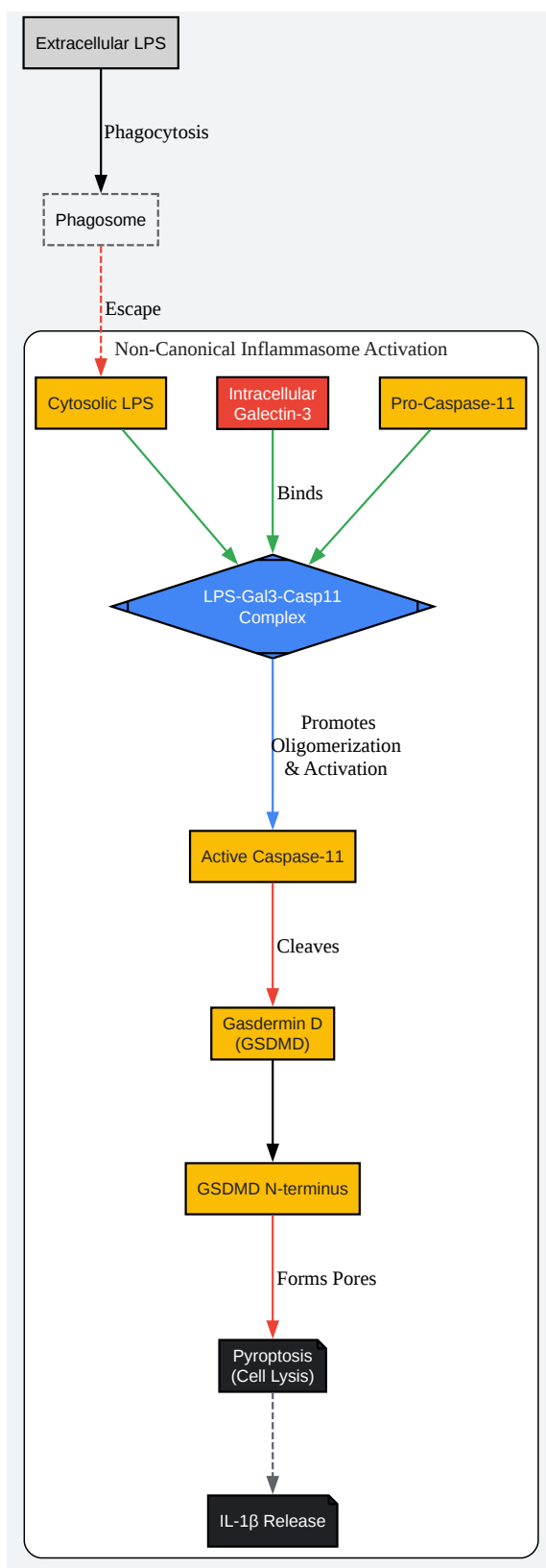


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Caption: Extracellular Galectin-3 signaling pathways in macrophage polarization.

Intracellular Signaling: Inflammasome Activation

Galectin-3 plays a crucial role inside the cell, particularly in sensing endosomal or lysosomal damage and initiating inflammatory responses. When Gram-negative bacteria or their components like LPS escape from phagosomes into the cytosol, intracellular Gal-3 acts as a pattern recognition receptor. It binds directly to the β -galactoside-containing polysaccharide chains of cytosolic LPS.[3] This interaction is critical for the activation of the non-canonical inflammasome. Gal-3 augments the LPS-induced oligomerization and activation of caspase-11 (caspase-4/5 in humans), leading to the cleavage of Gasdermin D (GSDMD).[3] The N-terminal fragment of GSDMD forms pores in the plasma membrane, triggering a pro-inflammatory form of cell death known as pyroptosis and the release of mature IL-1 β . [3]



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Caption: Intracellular Galectin-3 role in non-canonical inflammasome activation.

Quantitative Data on Galectin-3's Role in Inflammation

The modulatory effects of Galectin-3 on macrophage activation have been quantified across various experimental models. The following tables summarize key findings.

Table 1: Effect of Galectin-3 on Macrophage Gene and Protein Expression

Model System	Treatment/Condition	Target Gene/Protein	Direction of Change	Fold/Percent Change (vs. Control)	Reference
ApoE ^{-/-} Mouse Aorta	19-week-old vs. Wild-Type	Galectin-3 mRNA	Increase	16.3-fold	[10]
ApoE ^{-/-} Mouse Aorta	19-week-old vs. Wild-Type	Galectin-3 Protein	Increase	12.2-fold	[10]
Human M1 Macrophages (THP-1)	Galectin-3 siRNA	IL-8 mRNA	Decrease	Significant reduction (p<0.05)	[1]
Human M1 Macrophages (THP-1)	Galectin-3 siRNA	TNF-α mRNA	Decrease	Significant reduction (p<0.05)	[1]
Human M1 Macrophages (THP-1)	Galectin-3 siRNA	IL-1β mRNA	Decrease	Significant reduction (p<0.05)	[1]
Gal-3 ^{-/-} Mouse Liver (APAP injury)	Acetaminophen (APAP)	iNOS, IL-12, TNF-α	Decrease	Significantly reduced vs. WT	[2]
Gal-3 ^{-/-} Mouse Liver (APAP injury)	Acetaminophen (APAP)	CCL2, CCL3	Decrease	Significantly reduced vs. WT	[2]
Gal-3 ^{-/-} Mouse Liver (APAP injury)	Acetaminophen (APAP)	Ym1, Fizz1 (M2 markers)	Increase	Significantly increased vs. WT	[2]

Table 2: Effect of Galectin-3 on Macrophage Function

Functional Assay	Model System	Treatment/Condition	Observed Effect	Quantitative Metric	Reference
Chemotaxis	Human Monocytes	Gal-3 Conditioned Media	Increased Migration	Partially blocked by lactose (~50%); further reduced by PTX (~66%)	[10]
Chemotaxis	Gal-3 ^{-/-} BMMΦ	MCP-1/CCL2	Decreased Migration	Significant reduction vs. WT (p<0.05)	[11]
Phagocytosis	J774 Macrophages	Exogenous Gal-3	Increased Phagocytosis of Apoptotic Cells	Blocked by soluble MerTK and lactose	[5]

Key Experimental Protocols

Reproducing studies on Galectin-3 and macrophage activation requires standardized methodologies. Below are detailed protocols for core experimental procedures.

Protocol: In Vitro Macrophage Polarization and Analysis

This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization into M1 and M2 phenotypes.

1. Isolation and Culture of Bone Marrow Cells:

- Euthanize C57BL/6 mice and sterilize hind limbs with 70% ethanol.
- Isolate femur and tibia, and flush bone marrow into a sterile tube with RPMI-1640 medium using a 25-gauge needle.
- Create a single-cell suspension by passing cells through a 70-μm cell strainer.

- Centrifuge cells at 300 x g for 7 minutes, discard supernatant, and resuspend the pellet in red blood cell lysis buffer for 2 minutes.
- Wash cells with RPMI-1640 and centrifuge again.

2. Differentiation into BMDMs:

- Resuspend the cell pellet in complete BMDM medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin) supplemented with 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
- Plate cells in non-tissue culture-treated petri dishes at a density of 5×10^6 cells per 10-cm dish.
- Incubate at 37°C, 5% CO₂ for 7 days. Add fresh complete BMDM medium with M-CSF on day 4.
- On day 7, harvest adherent macrophages by washing with cold PBS and incubating with cell-dissociation buffer for 10 minutes at 4°C.

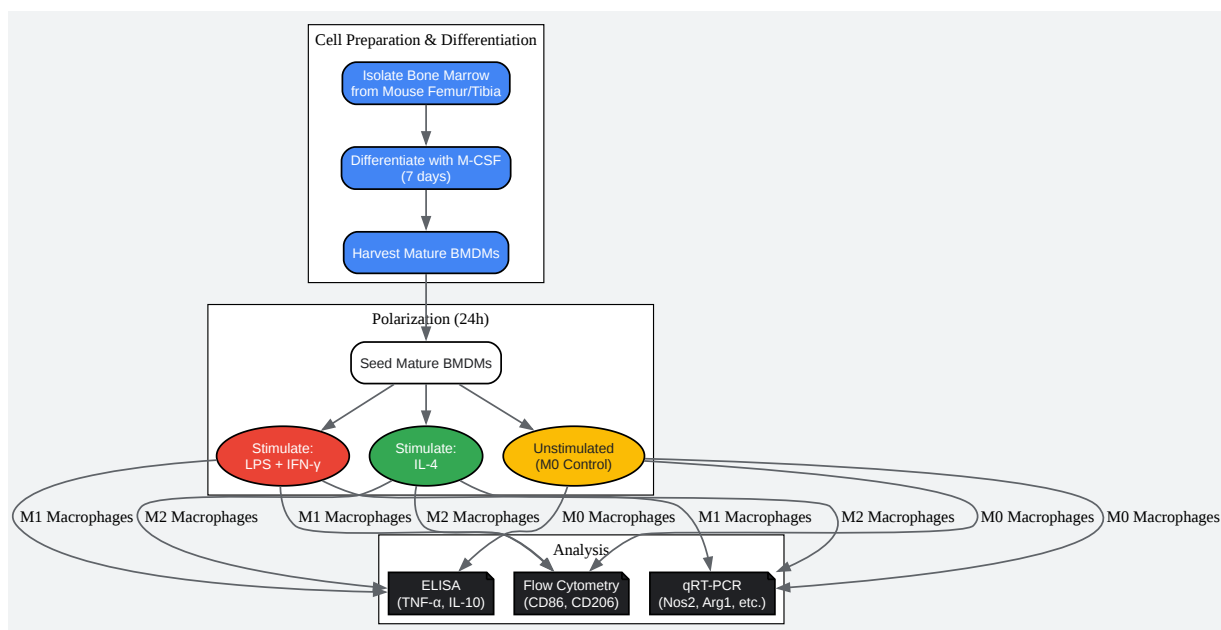
3. M1/M2 Polarization:

- Seed mature BMDMs into 6-well plates at 1×10^6 cells/well and allow them to adhere overnight.
- For M1 Polarization: Replace medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN- γ .
- For M2 Polarization: Replace medium with fresh medium containing 20 ng/mL IL-4.
- Control: Use unstimulated BMDMs in fresh medium.
- Incubate for 24 hours.

4. Analysis of Polarization:

- Quantitative RT-PCR (qRT-PCR):

- Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR using SYBR Green master mix and primers for M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Mrc1, Retnla). Normalize to a housekeeping gene like Gapdh.
- ELISA:
 - Collect cell culture supernatants after the 24-hour polarization.
 - Centrifuge to remove debris.
 - Measure concentrations of secreted cytokines (e.g., TNF- α , IL-6 for M1; IL-10 for M2) using commercial ELISA kits according to the manufacturer's instructions.
- Flow Cytometry:
 - Detach cells using a gentle cell scraper.
 - Stain with fluorescently conjugated antibodies against surface markers: CD86 for M1 and CD206 (Mannose Receptor) for M2.
 - Analyze cells on a flow cytometer.



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Caption: Experimental workflow for in vitro macrophage polarization and analysis.

Protocol: Phagocytosis Assay of Apoptotic Cells

This assay measures the ability of macrophages to engulf apoptotic cells, a key function modulated by Galectin-3.

1. Induction of Apoptosis in Target Cells:

- Culture target cells (e.g., Jurkat T-cells) to a density of 1×10^6 cells/mL.
- Induce apoptosis by exposing cells to UV radiation (254 nm) for 10 minutes or by treatment with 1 μ M staurosporine for 4 hours.
- Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.

2. Labeling of Apoptotic Cells:

- Wash the apoptotic cells twice with PBS.
- Resuspend cells at 1×10^7 cells/mL in PBS.
- Add a fluorescent dye (e.g., pHrodo Red or CFSE) according to the manufacturer's protocol. For example, incubate with 1 μ M CFSE for 15 minutes at 37°C.
- Wash cells three times with complete medium to remove excess dye.

3. Co-culture and Phagocytosis:

- Plate macrophages (e.g., BMDMs) in a 24-well plate at 2.5×10^5 cells/well and allow them to adhere overnight.
- Replace the medium with fresh medium. If testing the effect of exogenous Gal-3, add recombinant Gal-3 to the desired concentration (e.g., 1-10 μ g/mL). For inhibition, pre-incubate macrophages with inhibitors (e.g., lactose) for 30 minutes.
- Add the labeled apoptotic target cells to the macrophage culture at a ratio of 5:1 (target:macrophage).
- Co-culture for 2 hours at 37°C to allow phagocytosis.

4. Quantification of Phagocytosis:

- By Microscopy:
 - Vigorously wash the wells with cold PBS three times to remove non-engulfed target cells.
 - Fix the cells with 4% paraformaldehyde.
 - Stain macrophage membranes with a different fluorophore (e.g., CellMask Deep Red) and nuclei with DAPI.
 - Image using a fluorescence microscope. The phagocytic index can be calculated as the percentage of macrophages that have engulfed one or more target cells.
- By Flow Cytometry:
 - Wash wells to remove non-adherent cells.
 - Detach the macrophages using a scraper.
 - Analyze the cell suspension by flow cytometry. Macrophages that have engulfed the fluorescently labeled target cells will show a positive signal for that fluorophore.

Conclusion and Therapeutic Implications

Galectin-3 is a master regulator of macrophage activation and inflammation. Its ability to act as both a pro-inflammatory and anti-inflammatory signal highlights the importance of cellular and disease context. By interacting with TLR4, it amplifies M1-driven inflammatory responses, while its engagement with CD98 and activation of PI3K/Akt signaling promotes an M2-like reparative state. Intracellularly, it is indispensable for activating the non-canonical inflammasome in response to cytosolic LPS. This deep functional complexity makes Gal-3 a compelling therapeutic target. Inhibition of Gal-3 could be beneficial in chronic inflammatory diseases characterized by excessive M1 macrophage activation, such as atherosclerosis or liver fibrosis. [1][2] Conversely, leveraging its M2-promoting activities could be advantageous in contexts where tissue repair and resolution of inflammation are desired. The continued elucidation of the Galectin-3 signaling network in macrophages will be paramount for the development of targeted immunomodulatory therapies.

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